molecular formula C20H26F2N2O3S B067850 2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid CAS No. 171359-21-0

2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid

Cat. No.: B067850
CAS No.: 171359-21-0
M. Wt: 412.5 g/mol
InChI Key: INKDWTMNPHLMEL-UHFFFAOYSA-N
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Description

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd with 4-fluorobenzeneethanamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a sulfinic acid group, a fluorophenyl group, and an amino group

Preparation Methods

The synthesis of 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfinic acid group: This can be achieved through the oxidation of a thiol precursor using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate electrophile.

    Amino group addition: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles like nitronium ions can replace a hydrogen atom on the aromatic ring.

    Coupling reactions: The amino group can engage in coupling reactions with carboxylic acids or their derivatives to form amides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfonic acids, alcohols, substituted aromatic compounds, and amides.

Scientific Research Applications

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of monoamine neurotransmitters such as serotonin and dopamine by inhibiting their reuptake or degradation. This leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression . The compound may also interact with various receptors and enzymes involved in neurotransmitter metabolism, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine can be compared with other similar compounds, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.

    Sertraline: Another SSRI with a similar mechanism of action but different structural features.

    Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with dual action on serotonin and norepinephrine systems.

The uniqueness of 1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine lies in its specific combination of functional groups, which may confer distinct pharmacological properties and therapeutic potential compared to these other compounds.

Properties

CAS No.

171359-21-0

Molecular Formula

C20H26F2N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2

InChI Key

INKDWTMNPHLMEL-UHFFFAOYSA-N

SMILES

CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F

Canonical SMILES

CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F

Synonyms

2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid

Origin of Product

United States

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